molecular formula C14H17N3S B4755419 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-phenylthiourea

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-phenylthiourea

Cat. No.: B4755419
M. Wt: 259.37 g/mol
InChI Key: GTFKJFKYKJSTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea is a synthetic organic compound that belongs to the class of thioureas. This compound features a pyrrole ring substituted with dimethyl groups and a phenyl group attached to the thiourea moiety. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas with various functional groups.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiourea moiety is known to interact with metal ions, which can affect the function of metalloenzymes and other metalloproteins .

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Lacks the pyrrole ring and dimethyl substitutions, resulting in different chemical and biological properties.

    N-methyl-N’-phenylthiourea: Contains a methyl group instead of the pyrrole ring, leading to variations in reactivity and applications.

    N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylthiourea: Similar structure but with different substitution patterns on the pyrrole ring.

Uniqueness

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-phenylthiourea is unique due to the presence of both the dimethyl-substituted pyrrole ring and the phenylthiourea moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(1,5-dimethylpyrrol-2-yl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-11-8-9-13(17(11)2)10-15-14(18)16-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFKJFKYKJSTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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